molecular formula C14H16ClNO3 B495346 2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 393134-39-9

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B495346
CAS No.: 393134-39-9
M. Wt: 281.73g/mol
InChI Key: GWTZBHJKEUEFMK-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.73 g/mol . It is assigned the unique CAS Number and is identified by the MDL number MFCD00590351 . This compound is a derivative of cyclohexanecarboxylic acid, featuring a carbamoyl linkage to a 2-chlorophenyl group. As a member of the carboxamide family, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of structure-activity relationships, particularly in the development of novel pharmacologically active molecules. Its structural features make it a candidate for studies in molecular recognition and as a precursor for more complex chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: For specific storage conditions, please refer to the product documentation or Certificate of Analysis. As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

2-[(2-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTZBHJKEUEFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate Route

Cyclohexane-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The acid chloride subsequently reacts with 2-chloroaniline in the presence of a base (e.g., triethylamine or pyridine) to form the target amide.

Reaction Scheme:

  • Cyclohexane-2-carboxylic acid + SOCl₂ → Cyclohexane-2-carbonyl chloride

  • Cycloexane-2-carbonyl chloride + 2-chloroaniline → 2-((2-chlorophenyl)carbamoyl)cyclohexanecarboxylic acid

Conditions:

  • Step 1: Reflux in anhydrous dichloromethane (DCM) or toluene under nitrogen.

  • Step 2: Room temperature, 12–24 hours, with stoichiometric base to neutralize HCl.

Yield and Purity:

  • Typical yields range from 70–85%, with purity >95% after recrystallization from ethanol/water mixtures.

Coupling Agent-Mediated Amidation

For substrates sensitive to acid chloride formation, carbodiimide-based coupling agents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) facilitate direct amide bond formation. This method avoids harsh acidic conditions and is preferred for thermally labile intermediates.

Example Protocol:

  • Cyclohexane-2-carboxylic acid (1 equiv), 2-chloroaniline (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF, stirred at 0°C to room temperature for 24 hours.

  • Workup includes aqueous extraction and column chromatography (silica gel, ethyl acetate/hexane).

Advantages:

  • Higher functional group tolerance compared to acid chloride route.

  • Yields: 65–75%.

Multi-Step Synthesis from Cyclohexene Precursors

For cases where cyclohexane-2-carboxylic acid is unavailable, the cyclohexane ring can be constructed de novo using cyclization or Diels-Alder reactions.

Diels-Alder Approach

A cyclohexene intermediate is formed via [4+2] cycloaddition between a diene (e.g., 1,3-butadiene) and a dienophile functionalized with a carboxylic acid precursor (e.g., maleic anhydride). Subsequent hydrogenation and oxidation yield the cyclohexanecarboxylic acid backbone.

Key Steps:

  • Diels-Alder reaction: Maleic anhydride + 1,3-butadiene → Cyclohexene dicarboxylic anhydride.

  • Hydrogenation (Pd/C, H₂) → Cyclohexane-1,2-dicarboxylic acid.

  • Selective mono-amidation with 2-chloroaniline using EDCl/HOBt.

Challenges:

  • Regioselective amidation at position 2 requires protecting group strategies or kinetic control.

Friedel-Crafts Alkylation for Aromatic Substitution

While the chlorophenyl group in the target compound is part of the aniline moiety, Friedel-Crafts alkylation can indirectly contribute to precursor synthesis. For example, attaching a chlorophenyl group to a cyclohexane ring prior to functionalization.

Example from Patent CN101973872A:

  • Cyclohexene reacts with chlorobenzene in the presence of AlCl₃ to form 4-(4-chlorophenyl)cyclohexane-1-methanoic acid.

  • Adaptation for target compound: Introduce carboxylic acid and carbamoyl groups post-alkylation.

Limitations:

  • Limited to synthesizing intermediates with aromatic substituents directly on the cyclohexane ring.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Complexity
Acid Chloride AmidationSOCl₂, 2-chloroaniline70–85%>95%Low
Coupling Agent-MediatedEDCl, HOBt65–75%>90%Moderate
Diels-Alder SynthesisMaleic anhydride, Pd/C50–60%>85%High
Friedel-Crafts AlkylationAlCl₃, chlorobenzene40–55%>80%High

Industrial-Scale Considerations

Large-scale production (e.g., >300 kg) demands telescoped steps and rigorous process control, as demonstrated in the synthesis of related compounds:

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused.

  • Solvent Optimization : Ethyl acetate and isopropanol minimize byproduct formation during crystallizations.

  • Purity Control : Recrystallization from methanol/water achieves >99.9% purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexanecarboxylic acid (330829-55-5) 4-ethoxyphenyl C₁₆H₂₁NO₄ 291.35 Increased lipophilicity due to ethoxy group; potential intermediate in organic synthesis.
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid (331986-99-3) Benzylamino C₁₅H₁₉NO₃ 261.32 Enhanced aromaticity; 4 rotatable bonds, suggesting conformational flexibility.
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (736136-40-6) 3-chlorophenyl + oxoethyl chain C₁₅H₁₇ClO₃ 280.75 Polar ketone group; potential for hydrogen bonding.
2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid (392703-95-6) 2,4-difluorophenyl C₁₄H₁₅F₂NO₃ 283.27 High electronegativity (F); pKa 4.45, indicating moderate acidity.
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (817187-19-2) 4-sulfamoylphenyl + isopropyl C₂₀H₂₇N₂O₅S 368.45 Bulky sulfamoyl group; possible use in drug discovery for targeted interactions.
2-{[(2,6-Dimethylphenyl)amino]carbonyl}-cyclohexanecarboxylic acid (414882-11-4) 2,6-dimethylphenyl C₁₆H₂₁NO₃ N/A Steric hindrance from methyl groups; employed as a reference standard in research.
2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid (883549-83-5) 3,4-dichlorophenyl + sulfamoyl C₂₀H₂₀Cl₂N₂O₅S 471.40 High molecular weight; complex structure with dual chlorination and sulfonamide groups.

Physicochemical and Computational Insights

  • Hydrogen-Bonding Capacity: Analogs like (3 H-bond donors, 4 acceptors) and (predicted pKa 4.45) highlight how substituents modulate solubility and ionization.
  • LogP and Lipophilicity: Ethoxy () and benzyl () groups increase LogP, suggesting greater membrane penetration compared to polar sulfamoyl () or carboxylic acid moieties.

Biological Activity

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid, with the molecular formula C14H16ClNO3C_{14}H_{16}ClNO_3, is an organic compound notable for its unique structural features, including the presence of both a chlorophenyl group and a carbamoyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

Molecular Structure

  • Molecular Formula : C14H16ClNO3C_{14}H_{16}ClNO_3
  • CAS Number : 393134-39-9
  • Molecular Weight : 287.74 g/mol

Functional Groups

  • Chlorophenyl Group : Imparts unique electronic properties and reactivity.
  • Carbamoyl Group : Enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.

Therapeutic Potential

Research indicates that this compound may exhibit:

  • Anti-inflammatory Effects : Potentially useful in treating conditions characterized by inflammation.
  • Analgesic Properties : May provide pain relief through modulation of pain pathways.

Case Studies and Research Findings

  • Anti-cancer Activity : A study explored the compound's ability to induce apoptosis in cancer cell lines. The results indicated that it effectively triggered cell death in myeloid leukemia cells by disrupting mitochondrial function and activating caspases, which are crucial for apoptosis .
  • Metabolic Disorders : Another investigation highlighted the compound's role as an agonist of G-protein coupled receptor 43 (GPR43), suggesting its utility in managing metabolic diseases such as Type 2 diabetes and associated lipid disorders .
  • In vitro Studies : Laboratory studies demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, further supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Cyclohexanecarboxylic AcidLacks chlorophenyl and carbamoyl groupsLimited biological activity
2-Chlorophenyl IsocyanateA precursor for synthesisReactive but less therapeutic potential
CyclohexylamineReduction product of the carbamoyl groupExhibits some analgesic properties

Uniqueness

The presence of both chlorophenyl and carbamoyl groups distinguishes this compound from its analogs, allowing it to engage in a broader range of chemical interactions and biological activities.

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